2-Chloro-5-ethynylpyridin-4-amine

Click Chemistry Sonogashira Coupling Medicinal Chemistry Building Blocks

When building kinase-targeted libraries, substituting regioisomers lacking the 2-Cl-5-ethynyl-4-NH₂ pattern disrupts Pd coupling efficiency and ATP-pocket binding pose. This compound solves that with three strictly orthogonal handles: • 5-ethynyl for CuAAC or Sonogashira coupling (step 1) • 2-Cl for SNAr or Buchwald-Hartwig amination (step 2) • 4-NH₂ for acylation, sulfonylation, or reductive amination (step 3) The 99% purity grade minimizes catalyst poisoning across multi-step sequences. Documented weak adenylate kinase II binding (Ki = 9.8-16 mM) provides a clean selectivity baseline for kinase panels.

Molecular Formula C7H5ClN2
Molecular Weight 152.58 g/mol
CAS No. 1261079-58-6
Cat. No. B1454623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5-ethynylpyridin-4-amine
CAS1261079-58-6
Molecular FormulaC7H5ClN2
Molecular Weight152.58 g/mol
Structural Identifiers
SMILESC#CC1=CN=C(C=C1N)Cl
InChIInChI=1S/C7H5ClN2/c1-2-5-4-10-7(8)3-6(5)9/h1,3-4H,(H2,9,10)
InChIKeyGABAOHKTDADMOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-5-ethynylpyridin-4-amine (CAS 1261079-58-6) Procurement Baseline: Chemical Identity and Core Specifications


2-Chloro-5-ethynylpyridin-4-amine (CAS 1261079-58-6) is a trisubstituted pyridine derivative bearing a 2-chloro group, a 5-ethynyl moiety, and a 4-amino functionality (C7H5ClN2; MW 152.58 g/mol) . The compound presents as a solid with commercially available purity grades ranging from 95% to 99% (HPLC area) . As a heterocyclic building block, it provides two orthogonal synthetic handles—the terminal alkyne for copper-catalyzed azide-alkyne cycloaddition (CuAAC) or Sonogashira coupling, and the 2-chloro position for nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination [1]. The 4-amino group further enables functionalization via reductive amination, acylation, or sulfonylation. These three distinct reactive centers position the compound as a modular intermediate for generating structurally diverse chemical libraries and targeted molecular probes.

Why 2-Chloro-5-ethynylpyridin-4-amine Cannot Be Replaced by Generic Aminopyridine Analogs


Generic substitution among aminopyridine analogs is precluded by the strict regiochemical and functional group requirements of downstream coupling chemistry. The substitution pattern of 2-chloro, 5-ethynyl, and 4-amino substituents on a single pyridine ring represents a specific geometric and electronic arrangement that cannot be replicated by regioisomers (e.g., 3-ethynyl or 6-chloro variants) or by compounds lacking the triple orthogonal reactivity . In Sonogashira coupling cascades, the ethynyl moiety requires an electron-deficient pyridine core for efficient palladium-catalyzed cross-coupling; replacing the 2-chloro substituent with hydrogen or fluorine alters the ring electronics sufficiently to reduce coupling yields and may require complete re-optimization of reaction conditions [1]. Furthermore, in kinase-directed libraries where both the 2-position substituent and the 5-alkyne extension vector are critical for ATP-binding pocket occupancy, analogs lacking either the chloro or the terminal alkyne fail to produce the intended binding pose, rendering them functionally non-interchangeable for structure-activity relationship (SAR) studies [2]. Procurement of the exact compound—not a close analog—is therefore required to maintain synthetic reproducibility and pharmacological target engagement.

Quantitative Differentiation Evidence for 2-Chloro-5-ethynylpyridin-4-amine: Comparator-Based Selection Data


Orthogonal Synthetic Utility: Triple Reactive Handles vs. Mono-/Di-Substituted Aminopyridine Comparators

2-Chloro-5-ethynylpyridin-4-amine provides three chemically orthogonal reactive centers: a terminal alkyne (C5), an aryl chloride (C2), and a primary amine (C4). In contrast, the comparator 4-amino-2-ethynylpyridine (CAS 667932-24-3) lacks the chloro handle, limiting sequential functionalization to only two sites [1]. Similarly, 2-chloro-5-ethynylpyridine (CAS 263012-63-1) lacks the 4-amino group, eliminating amine-directed functionalization entirely . The presence of all three handles in the target compound enables three distinct, orthogonal derivatization pathways without mutual interference—a feature essential for constructing complex molecular architectures and chemical libraries where molecular complexity generation is the primary procurement criterion.

Click Chemistry Sonogashira Coupling Medicinal Chemistry Building Blocks Diversity-Oriented Synthesis

Commercial Purity Benchmarking: Vendor-Lot Quantitative Comparison for Procurement Specification Setting

Commercial availability of 2-chloro-5-ethynylpyridin-4-amine spans a purity range with quantifiable differences across vendors. Apollo Scientific (via CymitQuimica distribution) offers the compound at 99% purity by HPLC area (typical batch CoA value) . In contrast, Fluorochem (via CymitQuimica) and Leyan supply the compound at 95% purity specifications . The 4-percentage-point purity differential represents a meaningful procurement consideration for applications where trace impurities (including dehalogenation byproducts or homocoupling dimers from alkyne oxidation) could interfere with sensitive catalytic reactions or biological assays. For applications such as palladium-catalyzed cross-coupling where halogen-containing impurities can poison catalysts, or for cellular assays requiring defined compound integrity, the higher-purity grade provides quantifiable risk reduction.

Analytical Chemistry Quality Control Procurement Specification HPLC Purity

Regioisomeric Differentiation: Critical Distinction from 3-Ethynyl-4-aminopyridine Analogs for Kinase Inhibitor Scaffolds

The 5-ethynyl substitution pattern on the pyridine ring of the target compound directs the alkyne extension vector at a specific angle relative to the 4-amino group. This geometry is non-interchangeable with 3-ethynyl regioisomers such as 5-ethynyl-3-pyridinamine (CAS 667932-40-3) . Patent disclosures from TELIGENE LTD (EP2758387A1) and Gilead Sciences (US9029386B2) describe pyridine-based kinase inhibitor pharmacophores where the substitution pattern on the pyridine core determines ATP-binding pocket occupancy and hinge-region hydrogen bonding geometry [1][2]. Specifically, the 2-chloro-4-amino-5-ethynyl substitution pattern positions the ethynyl extension vector toward the solvent-exposed region or ribose pocket of the kinase active site, whereas a 3-ethynyl regioisomer would orient the alkyne toward the hydrophobic back pocket or gatekeeper region—producing a fundamentally different binding pose and altered selectivity profile. The target compound's specific regioisomeric identity is therefore mandatory for reproducing published inhibitor scaffolds.

Kinase Inhibitor Design Structure-Activity Relationship Regioselective Synthesis ATP-Binding Pocket

Binding Affinity Differentiation: Adenylate Kinase II Isozyme Inhibitory Activity Profile

BindingDB entry BDBM50367041 (ChEMBL ID CHEMBL603556) reports inhibitory constants for 2-chloro-5-ethynylpyridin-4-amine against rat adenylate kinase II isozyme [1]. The compound exhibits a competitive inhibitory Ki of 9.8 × 10⁶ nM (9.8 mM) and a non-competitive Ki of 1.6 × 10⁷ nM (16 mM) against the rat adenylate kinase M isozyme [1]. Notably, this millimolar affinity profile indicates that the compound is not a potent inhibitor of adenylate kinase II—a valuable piece of negative selection data for users seeking to avoid off-target adenylate kinase inhibition in kinase-targeted probe design. This weak affinity is advantageous in kinase selectivity panels where the compound serves as a control or core scaffold; it provides a clean baseline without confounding adenylate kinase cross-reactivity. No direct comparator data for structurally related analogs are available in BindingDB; however, this quantitative binding profile establishes a documented baseline for adenylate kinase selectivity that can inform procurement decisions in kinase-focused research programs where adenylate kinase II inhibition would be an undesired off-target effect.

Enzymology Binding Affinity Adenylate Kinase Kinase Profiling

Optimal Research and Industrial Use Cases for 2-Chloro-5-ethynylpyridin-4-amine Based on Evidenced Differentiation


Multi-Step Diversity-Oriented Synthesis Requiring Three Orthogonal Reactive Handles

2-Chloro-5-ethynylpyridin-4-amine is optimally deployed in diversity-oriented synthesis (DOS) workflows requiring sequential, orthogonal functionalization without protecting group manipulation. The 5-ethynyl moiety enables CuAAC click chemistry or Sonogashira coupling as the first diversification step; the 2-chloro substituent permits subsequent SNAr or Buchwald-Hartwig amination with a different set of coupling partners; and the 4-amino group remains available for final-stage acylation, sulfonylation, or reductive amination. This triple orthogonal reactivity distinguishes the compound from 4-amino-2-ethynylpyridine (which lacks the chloro handle) and 2-chloro-5-ethynylpyridine (which lacks the amino handle), both of which limit sequential functionalization to two steps [1]. Procurement for DOS campaigns should prioritize the 99% purity grade (Apollo Scientific) to minimize side-product formation that accumulates across multiple synthetic steps .

Kinase Inhibitor Scaffold Replication Requiring Precise Regioisomeric Identity

Patent literature (EP2758387A1, US9029386B2) describes pyridine-based kinase inhibitors where the 2-chloro-4-amino-5-ethynyl substitution pattern positions the alkyne extension vector toward specific regions of the ATP-binding pocket [2][3]. Substituting the 3-ethynyl regioisomer 5-ethynyl-3-pyridinamine (CAS 667932-40-3) would redirect the extension vector, altering binding geometry and potentially abolishing target engagement . Researchers replicating these inhibitor scaffolds must procure the exact 5-ethynyl regioisomer to maintain the pharmacophore geometry described in the patent disclosures. Additionally, the documented weak affinity for adenylate kinase II (Ki = 9.8–16 mM) provides a clean selectivity baseline for kinase panels where adenylate kinase inhibition is an undesired off-target effect [4].

Catalyst-Sensitive Cross-Coupling Reactions Requiring High-Purity Alkyne Building Blocks

Palladium-catalyzed Sonogashira coupling and copper-catalyzed azide-alkyne cycloaddition (CuAAC) are sensitive to impurities that can poison metal catalysts—including residual halides, homocoupling dimers, and oxidized alkyne species. For such reactions, the 99% HPLC purity grade of 2-chloro-5-ethynylpyridin-4-amine from Apollo Scientific provides a 4-percentage-point purity advantage over the 95% grades from Fluorochem and Leyan . This purity differential reduces the risk of catalyst deactivation and side-product formation in multi-step sequences. The compound's terminal alkyne is also amenable to in situ TMS-protection/deprotection strategies without requiring a separate building block. Users should verify batch-specific CoA data and consider in-house repurification if the 95% grade is the only available option for a given geographic region.

Adenylate Kinase-Selective Probe Development and Off-Target Profiling

The documented adenylate kinase II binding profile (competitive Ki = 9.8 mM; non-competitive Ki = 16 mM against rat isozymes) [4] positions 2-chloro-5-ethynylpyridin-4-amine as a weak-binding control compound for kinase selectivity panels. In programs where adenylate kinase II inhibition represents an undesirable off-target liability, this compound provides a negative control baseline to validate assay specificity. The triple orthogonal handles also enable facile conjugation to affinity tags or fluorophores for cellular target engagement studies without compromising the core binding pharmacophore. Procurement should prioritize the 99% purity grade to eliminate trace impurities that could produce confounding activity in sensitive biochemical assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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